molecular formula C16H13N B11746779 1-Phenylnaphthalen-2-amine CAS No. 29533-25-3

1-Phenylnaphthalen-2-amine

Cat. No.: B11746779
CAS No.: 29533-25-3
M. Wt: 219.28 g/mol
InChI Key: VFQLXEJMJXFMLY-UHFFFAOYSA-N
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Description

1-Phenylnaphthalen-2-amine is an aromatic amine with the chemical formula C₁₆H₁₃N. This compound is notable for its structural complexity and potential applications in various fields, including chemistry, biology, and industry. It is characterized by a naphthalene ring system substituted with a phenyl group and an amine group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-Phenylnaphthalen-2-amine typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 2-naphthylamine with phenylboronic acid in the presence of a palladium catalyst. This reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained around 100-120°C, and the reaction time can vary from several hours to overnight.

    Industrial Production Methods: Industrially, the compound can be produced using similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Phenylnaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can convert the amine group to an amine or even to a hydrocarbon, depending on the conditions.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens, sulfonyl chlorides, and nitrating agents. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenylnaphthalen-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including its binding affinity to certain proteins and enzymes. It has shown promise in the development of new pharmaceuticals.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Phenylnaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This binding can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-Phenylnaphthalen-2-amine can be compared with other similar compounds, such as:

    N-Phenylnaphthalen-1-amine: This compound has a similar structure but differs in the position of the amine group. It has been studied for its binding affinity to mouse major urinary protein.

    Phenyl-1-naphthylamine: Another related compound, known for its use as an antioxidant in rubber and lubricant formulations.

    N-Phenyl-α-naphthylamine: This compound is used as an antioxidant and stabilizer in various industrial applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

29533-25-3

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

1-phenylnaphthalen-2-amine

InChI

InChI=1S/C16H13N/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H,17H2

InChI Key

VFQLXEJMJXFMLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)N

Origin of Product

United States

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